N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted phenyl ring and a cyclohexylamino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide typically involves the reaction of 3-chloro-4-methylaniline with cyclohexylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity and yield. The general reaction scheme is as follows:
Step 1: 3-chloro-4-methylaniline is reacted with acetic anhydride to form N-(3-chloro-4-methylphenyl)acetamide.
Step 2: The resulting N-(3-chloro-4-methylphenyl)acetamide is then reacted with cyclohexylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as solvent recovery, purification through recrystallization, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.
Biological Research: It may be used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-2,6-difluorobenzoyl-N′-[1-(3-chloro-4-methyl-phenyl)-4-cyano-1H-pyrazol-5-carbamoyl]urea
Uniqueness
N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide is unique due to its specific structural features, such as the presence of a cyclohexylamino group and a chloro-substituted phenyl ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-11-7-8-13(9-14(11)16)18-15(19)10-17-12-5-3-2-4-6-12/h7-9,12,17H,2-6,10H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWTYBWEKQQWOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CNC2CCCCC2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322444 |
Source
|
Record name | N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49643368 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
332908-84-6 |
Source
|
Record name | N-(3-chloro-4-methylphenyl)-2-(cyclohexylamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301322444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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